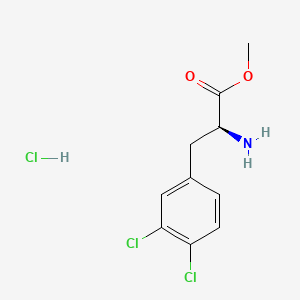

Methyl 3,4-dichloro-L-phenylalaninate

Description

Significance of Non-Canonical Amino Acids in Research

Non-canonical amino acids (ncAAs), sometimes referred to as unnatural amino acids, are amino acids that are not among the 20 genetically encoded proteinogenic amino acids. mdpi.com Their incorporation into proteins represents a significant expansion of the chemical diversity available to biological systems. acs.org This has been made possible through techniques like genetic code expansion, which allows for the site-specific insertion of ncAAs into a growing polypeptide chain in living cells. frontiersin.org

The significance of ncAAs in research is vast and multifaceted:

Probing Protein Environments: ncAAs with environmentally sensitive fluorescent or spectroscopic probes can be used to report on the local microenvironment within a protein, offering insights into protein folding, dynamics, and interactions. nih.gov

Controlling Protein Function: The introduction of photo-caged or photo-switchable ncAAs allows for the light-induced activation or deactivation of protein function, providing temporal and spatial control over biological processes.

Enhancing Protein Stability: Certain ncAAs can increase a protein's resistance to proteolytic degradation, which is a valuable attribute for the development of therapeutic peptides and proteins. mdpi.com

Creating Novel Biocatalysts: By introducing new chemical functionalities, ncAAs can be used to engineer enzymes with novel catalytic activities or altered substrate specificities.

Mapping Protein-Protein Interactions: Photo-crosslinking ncAAs can be incorporated into a protein to covalently capture transient or weak binding partners, helping to map complex interaction networks within the cell. nih.govresearchgate.net

Over 250 different ncAAs have been successfully incorporated into proteins, demonstrating the versatility of this approach for both basic research and biotechnological applications. frontiersin.org

Overview of Halogenated Phenylalanine Analogues

Halogenated phenylalanine analogues are a prominent class of substituted phenylalanine derivatives where one or more hydrogen atoms on the phenyl ring are replaced by a halogen (fluorine, chlorine, bromine, or iodine). Halogenation is a common strategy in medicinal chemistry and chemical biology to modulate the properties of a molecule. acs.org

The introduction of halogens can have several effects:

Altered Electronic Properties: Halogens are electronegative and can withdraw electron density from the aromatic ring, influencing non-covalent interactions such as hydrogen bonding and π-stacking.

Increased Hydrophobicity: The hydrophobicity of the amino acid side chain generally increases with the size of the halogen atom, which can impact protein folding and stability.

Unique Spectroscopic Signatures: Halogens like fluorine (¹⁹F) have distinct NMR signatures, providing a powerful tool for in-cell NMR studies of protein structure and dynamics.

Probes for X-ray Crystallography: Heavier halogens like bromine and iodine can serve as anomalous scatterers, aiding in the phase determination required for solving protein crystal structures. nih.gov

Research has shown that the position of the halogen on the phenyl ring is critical. For instance, studies on the L-type amino acid transporter 1 (LAT1) revealed that the position of an iodo group on the phenylalanine ring significantly influenced its binding affinity and selectivity. nih.gov Similarly, the incorporation of halogenated p-benzoyl-L-phenylalanine (pBpa) analogues has been shown to increase the efficiency of photocrosslinking for capturing protein-protein interactions. nih.govresearchgate.net The synthesis of these analogues can be achieved through various methods, including Sandmeyer reactions on phenylalanine-derived arenediazonium salts. rsc.org

The compound H-Phe(3,4-DiCl)-OMe.HCl, which is 3,4-dichloro-L-phenylalanine methyl ester hydrochloride, falls squarely within this class of molecules. peptide.com It is a derivative of L-phenylalanine, featuring two chlorine atoms at the 3 and 4 positions of the phenyl ring and a methyl ester protecting the carboxylic acid group. Such compounds are typically used as building blocks in peptide synthesis or for further chemical modification. sriramchem.comresearchgate.net

Compound Data Tables

The following tables provide key information for the chemical compounds mentioned in this article.

Table 1: H-Phe(3,4-DiCl)-OMe.HCl

| Property | Value | Source |

|---|---|---|

| Full Name | methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride | chemscene.com |

| Synonym | 3,4-Dichloro-L-phenylalanine methyl ester hydrochloride | peptide.compeptide.com |

| CAS Number | 173522-95-7 | peptide.comchemscene.com |

| Molecular Formula | C₁₀H₁₂Cl₃NO₂ | chemscene.comchemicalbook.com |

| Molecular Weight | 284.57 g/mol | chemscene.comchemicalbook.com |

Table 2: Related Phenylalanine Derivatives

| Compound Name | Abbreviation | Key Feature/Application |

|---|---|---|

| p-benzoyl-L-phenylalanine | pBpa | Photo-crosslinking amino acid used to capture protein-protein interactions. nih.gov |

| 4-aminophenylalanine | --- | Precursor for synthesizing other phenylalanine analogues via arenediazonium salts. rsc.org |

| 4-chlorophenylalanine | --- | A halogenated derivative prepared via Sandmeyer reaction. rsc.org |

| o-cyano-phenylalanine | oCNF | A fluorescent probe used to study local protein environments. nih.govacs.org |

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dichlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLCQOSGWAJGBJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653425 | |

| Record name | Methyl 3,4-dichloro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173522-95-7 | |

| Record name | Methyl 3,4-dichloro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For H-Phe(3,4-DiCl)-OMe.HCl, both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of H-Phe(3,4-DiCl)-OMe.HCl, distinct signals are expected for the aromatic protons, the methine proton at the alpha-carbon, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the ester and amino groups.

A representative ¹H NMR spectrum would display the following characteristic peaks:

Aromatic Protons: The three protons on the dichlorophenyl ring would appear as a set of multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The specific splitting pattern is determined by the coupling between adjacent protons.

Alpha-Proton: The proton on the chiral center (α-carbon) would likely appear as a triplet or a doublet of doublets in the range of δ 4.0-4.5 ppm, due to coupling with the adjacent methylene protons.

Methylene Protons: The two diastereotopic protons of the CH₂ group adjacent to the aromatic ring would likely show as a multiplet, or two separate doublet of doublets, around δ 3.0-3.5 ppm.

Methyl Protons: The three protons of the methyl ester group (OCH₃) would typically be observed as a sharp singlet at approximately δ 3.7 ppm.

Amine Protons: The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Representative ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~7.45 | d | ~2.2 |

| Aromatic-H | ~7.40 | dd | ~8.3, 2.2 |

| Aromatic-H | ~7.15 | d | ~8.3 |

| α-CH | ~4.30 | t | ~7.5 |

| β-CH₂ | ~3.20 | m | - |

| OCH₃ | ~3.75 | s | - |

| NH₃⁺ | variable | br s | - |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). researchgate.net The spectrum for H-Phe(3,4-DiCl)-OMe.HCl would be expected to show distinct signals for each of the ten carbon atoms in the molecule.

Expected chemical shifts in the ¹³C NMR spectrum include:

Carbonyl Carbon: The carbon of the ester group (C=O) would be the most downfield signal, typically appearing in the range of δ 170-175 ppm.

Aromatic Carbons: The six carbons of the dichlorophenyl ring would produce signals between δ 125-140 ppm. The carbons directly bonded to chlorine atoms would have their chemical shifts significantly influenced.

Alpha-Carbon: The chiral carbon (α-C) attached to the amino group is expected around δ 55-60 ppm.

Methoxy Carbon: The carbon of the methyl ester group (OCH₃) would appear at approximately δ 52-54 ppm.

Methylene Carbon: The carbon of the benzyl CH₂ group would be found in the range of δ 35-40 ppm.

Interactive Data Table: Representative ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~171 |

| Aromatic C-Cl | ~132, ~131 |

| Aromatic C-H | ~131, ~130, ~128 |

| Aromatic C (quaternary) | ~136 |

| α-C | ~58 |

| OCH₃ | ~53 |

| β-C | ~38 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For H-Phe(3,4-DiCl)-OMe.HCl, the protonated molecule [M+H]⁺ would be observed. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that further confirms the composition.

Interactive Data Table: Representative HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₀H₁₂³⁵Cl₂NO₂ + H]⁺ | 248.0296 | ~248.0294 |

| [C₁₀H₁₂³⁵Cl³⁷ClNO₂ + H]⁺ | 250.0266 | ~250.0263 |

| [C₁₀H₁₂³⁷Cl₂NO₂ + H]⁺ | 252.0237 | ~252.0235 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion (in this case, the molecular ion of H-Phe(3,4-DiCl)-OMe) and analysis of the resulting fragment ions. This fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for this molecule would include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the bond between the alpha and beta carbons.

Key expected fragments include:

A fragment corresponding to the loss of the methyl ester group.

A fragment representing the dichlorobenzyl cation.

A fragment resulting from the loss of the entire amino acid side chain.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification and analysis of H-Phe(3,4-DiCl)-OMe.HCl, ensuring its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

A typical reversed-phase HPLC method for a compound like H-Phe(3,4-DiCl)-OMe.HCl would involve:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength is typically set around 210-230 nm.

The retention time in the chromatogram is a characteristic property of the compound under the specific analytical conditions and is used for its identification and quantification. The purity of the compound can be assessed by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives[17],

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The hydrochloride salt of an amino acid ester like H-Phe(3,4-DiCl)-OMe.HCl has several characteristic functional groups that give rise to distinct absorption bands in the IR spectrum.

The presence of the primary ammonium group (-NH3+) from the hydrochloride salt, the ester carbonyl group (C=O), the C-O ester linkage, and the aromatic ring with C-Cl bonds can all be confirmed using IR spectroscopy.

Table 4: Expected Infrared Absorption Bands for H-Phe(3,4-DiCl)-OMe.HCl

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Ammonium (-NH₃⁺) | 3100 - 2800 (broad) | N-H stretching |

| Ester Carbonyl (C=O) | ~1740 | C=O stretching |

| Aromatic Ring (C=C) | 1600 - 1450 | C=C stretching |

| Ester (C-O) | 1300 - 1150 | C-O stretching |

| Aromatic C-H | 3100 - 3000 | C-H stretching |

| Aromatic C-Cl | 850 - 550 | C-Cl stretching |

Computational and Theoretical Investigations of H Phe 3,4 Dicl Ome.hcl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like H-Phe(3,4-DiCl)-OMe.HCl, DFT can provide fundamental insights into its geometry, stability, and electronic properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the H-Phe(3,4-DiCl)-OMe.HCl molecule. This process minimizes the total energy of the system, providing a theoretical equilibrium structure. From this optimized geometry, a detailed analysis of the electronic structure can be performed.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The presence of electron-withdrawing chlorine atoms on the phenyl ring is expected to lower the energy of both HOMO and LUMO compared to unsubstituted phenylalanine methyl ester, potentially influencing the molecule's reactivity and interaction with its environment.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Phenylalanine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H-Phe-OMe | -6.5 | -1.2 | 5.3 |

| H-Phe(4-Cl)-OMe | -6.7 | -1.5 | 5.2 |

| H-Phe(3,4-DiCl)-OMe | -6.9 | -1.8 | 5.1 |

Note: The data in this table is illustrative and intended to represent the expected trends based on the electronic effects of halogen substitution.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the theoretical model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structural features.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed for the hydrogen (¹H) and carbon (¹³C) atoms in H-Phe(3,4-DiCl)-OMe.HCl. These theoretical chemical shifts, when compared to experimental NMR data, can confirm the proposed structure and provide insights into the electronic environment of the different nuclei within the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their surroundings.

Conformational Analysis and Dynamic Behavior

For a molecule like H-Phe(3,4-DiCl)-OMe.HCl, which possesses several rotatable bonds, MD simulations can explore its conformational landscape. By simulating the molecule's movements over a period of time, researchers can identify the most populated and energetically favorable conformations. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor or interact with other molecules. The dichlorinated phenyl group, being bulky, will significantly influence the accessible conformations of the side chain, which can be quantified through analysis of dihedral angle distributions during the simulation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (receptor).

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Given that phenylalanine derivatives can act as ligands for various protein targets, molecular docking studies can be employed to predict the binding mode of H-Phe(3,4-DiCl)-OMe.HCl within the active site of a relevant protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The chlorine atoms on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design. nih.gov

Docking simulations can provide a binding energy score, which is an estimation of the binding affinity. By comparing the docking scores of H-Phe(3,4-DiCl)-OMe.HCl with those of other similar ligands, researchers can make predictions about its potential biological activity.

Table 2: Hypothetical Molecular Docking Results of Phenylalanine Derivatives against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

| H-Phe-OMe | -6.2 | Hydrophobic interactions, H-bond with backbone |

| H-Phe(4-Cl)-OMe | -6.8 | Hydrophobic interactions, H-bond, Halogen bond with a carbonyl oxygen |

| H-Phe(3,4-DiCl)-OMe | -7.5 | Enhanced hydrophobic interactions, H-bond, Multiple halogen bonds |

Note: The data in this table is for illustrative purposes to demonstrate the potential outcomes of a molecular docking study.

Prediction of Metabolic Lability

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential for bioactivation to reactive metabolites. nih.gov In the absence of direct experimental data for H-Phe(3,4-DiCl)-OMe.HCl, computational, or in silico, methods provide a valuable approach for predicting its metabolic lability. nih.gov These predictions are typically based on the compound's structure, identifying sites most susceptible to enzymatic transformation, primarily by cytochrome P450 (CYP450) enzymes. wikipedia.orgcriver.com

The metabolism of most drugs is mediated by oxidative reactions catalyzed by the CYP450 superfamily of enzymes, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant contributors to drug clearance. criver.com These enzymes facilitate the conversion of lipophilic compounds into more polar, water-soluble derivatives that can be more readily excreted. wikipedia.org The primary metabolic reactions include hydroxylation, N-dealkylation, O-dealkylation, and hydrolysis.

For H-Phe(3,4-DiCl)-OMe.HCl, several potential sites of metabolic attack, or "hotspots," can be identified based on its chemical structure, which includes a dichlorinated aromatic ring, an amino group, and a methyl ester. The prediction of metabolic lability involves assessing the likelihood of metabolism at these various sites.

Detailed Research Findings

The primary sites of metabolism for H-Phe(3,4-DiCl)-OMe.HCl are predicted to be the aromatic ring, the benzylic carbon, and the methyl ester.

Aromatic Hydroxylation: The dichlorophenyl ring is a likely site for oxidation. The presence of two chlorine atoms deactivates the ring towards electrophilic attack, but CYP450-mediated oxidation can still occur. The most probable positions for hydroxylation are the carbons that are not substituted with chlorine, with the position para to the larger substituent typically being favored.

Benzylic Hydroxylation: The carbon atom attached to both the aromatic ring and the amino acid backbone (the benzylic position) is another potential site for hydroxylation. This is a common metabolic pathway for many xenobiotics containing a benzyl (B1604629) group.

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and other tissues. This reaction would yield the corresponding carboxylic acid, H-Phe(3,4-DiCl)-OH, and methanol (B129727).

N-Deamination/Oxidation: The primary amino group could potentially undergo oxidative deamination, although this is generally a less common pathway for amino acid derivatives compared to aromatic or benzylic hydroxylation.

The following tables summarize the predicted metabolic lability of H-Phe(3,4-DiCl)-OMe.HCl at its potential metabolic hotspots. The lability score is a qualitative assessment based on general principles of drug metabolism.

Table 1: Predicted Sites of CYP450-Mediated Oxidation

| Metabolic Hotspot | Predicted Reaction | Predicted Lability | Rationale |

| Aromatic Ring (C-2, C-5, C-6) | Hydroxylation | Moderate | The electron-withdrawing nature of the chlorine atoms deactivates the ring, but CYP450 can still catalyze oxidation. nih.gov |

| Benzylic Carbon | Hydroxylation | High | Benzylic positions are often susceptible to CYP450-mediated oxidation. |

| Amino Group | N-Oxidation/Deamination | Low to Moderate | While possible, this is generally a less favored pathway for primary amines in such structures compared to other sites. |

Table 2: Predicted Sites of Hydrolytic Metabolism

| Metabolic Hotspot | Predicted Reaction | Enzyme Class | Predicted Lability | Rationale |

| Methyl Ester | Hydrolysis | Esterases | High | Ester groups are readily hydrolyzed by various esterases in the body. |

Reactivity and Reaction Mechanisms of Chlorinated Phenylalanine Derivatives

Chlorination Pathways of Amino Acids and Derivatives

The chlorination of amino acids can occur at different sites within the molecule, primarily involving the α-amino group (N-chlorination) or the side-chain, which in the case of phenylalanine, includes the aromatic ring. The specific pathway is often dependent on the reaction conditions and the nature of the chlorinating agent.

N-Chlorination Processes

The α-amino group of amino acids is susceptible to chlorination, leading to the formation of N-chloroamino acids. encyclopedia.pub This process can result in the formation of organic monochloramines or dichloramines, depending on the ratio of chlorine to the amino acid. acs.orgcsic.esnih.gov The reaction involves the displacement of a hydrogen atom from the amino group by a chlorine atom. wikipedia.org

The formation of N-chloro-N-methyl amino acids occurs through fast second-order reactions with hypochlorous acid. nih.gov The stability of these N-chlorinated compounds can be influenced by substituents. For instance, N-methyl-N-chloro amino acids decompose more rapidly than their non-substituted counterparts. nih.gov Computational studies have shown that N-chloro-α-amino acid anions can undergo competitive degradation pathways, including concerted Grob fragmentation and β-elimination. nih.gov The presence of electron-donating or electron-withdrawing groups can influence the favorability of these degradation pathways. nih.gov

Side-Chain and Aromatic Ring Chlorination Mechanisms

In addition to N-chlorination, the aromatic ring of phenylalanine is a key site for chlorination. The electron-rich nature of the benzene (B151609) ring makes it susceptible to electrophilic attack by chlorinating agents. researchgate.net This can lead to the formation of various chlorinated disinfection byproducts. mdpi.com

The position of halogen substitution on the aromatic side-chain can significantly influence the properties and self-assembly of phenylalanine derivatives. rsc.orgresearchgate.net For instance, the incorporation of single halogen substituents on the aromatic side-chain of Fmoc-Phe derivatives enhances their self-assembly into fibrils that promote hydrogelation. rsc.orgresearchgate.net The specific halogen and its position (ortho, meta, para) affect the rate of self-assembly and the properties of the resulting hydrogel. rsc.orgresearchgate.net

The chlorination of phenylalanine can lead to a variety of products, including chlorophenylacetonitriles (CPANs) and phenylacetaldehyde. mdpi.com One study identified seven distinct disinfection byproducts during the chlorination of phenylalanine. mdpi.com The complexity of the resulting products is influenced by the structure of the amino acid; for example, the absence of a hydroxyl group in phenylalanine's benzene ring, compared to tyrosine, results in a less complex mixture of byproducts. mdpi.com

Mechanistic Studies of Chlorination Reactions

Understanding the mechanisms of chlorination is crucial for predicting the products and controlling the reactivity of phenylalanine derivatives. Key reactive species and the formation of intermediates play a central role in these reactions.

Role of Hypochlorous Acid (HOCl) and Chloramines as Reactive Species

Hypochlorous acid (HOCl) is a primary reactive species involved in the chlorination of amino acids. wikipedia.orgbyjus.com It is a potent oxidant capable of chlorinating electron-rich substrates. encyclopedia.pubcsic.es HOCl reacts readily with the amino groups of amino acids to form organic chloramines. wikipedia.orgbyjus.com The reaction of HOCl with amines is generally rapid. encyclopedia.pub

Chloramines themselves are reactive species and can participate in further reactions. encyclopedia.pub N-chloroamines can act as intermediates in the transfer of chlorine to other molecules. encyclopedia.pub For instance, aromatic amino acids can react with HOCl to form a transient chloro-amine, which can then transfer its chlorine to another amine group. encyclopedia.pubcsic.es The stability of these chloramines varies, with protein chloramines being longer-lived than chlorinated free amino acids. wikipedia.orgbyjus.com

The table below summarizes the key reactive species and their roles in the chlorination of amino acids.

| Reactive Species | Role in Chlorination |

| Hypochlorous Acid (HOCl) | Primary chlorinating agent, reacts with amino groups to form chloramines. encyclopedia.pubwikipedia.orgbyjus.com |

| Monochloramines (R-NHCl) | Formed from the reaction of HOCl with primary amines, can act as intermediates. encyclopedia.pubacs.org |

| Dichloramines (R-NCl2) | Formed with excess HOCl, can be more stable or undergo different degradation pathways. encyclopedia.pubacs.org |

Formation and Degradation of Intermediates

The chlorination of amino acids proceeds through the formation of various intermediates, which subsequently degrade to form final products. The initial reaction of chlorine with an amino acid like valine rapidly forms N-monochlorovaline. acs.orgnih.gov This is followed by a slower reaction to form N,N-dichlorovaline. acs.orgnih.gov

These chlorinated intermediates are often unstable and undergo degradation. For example, N-monochlorovaline can degrade to form isobutyraldehyde. acs.orgnih.gov N,N-dichlorovaline can competitively degrade into isobutyronitrile (B166230) and N-chloroisobutyraldimine. acs.orgnih.gov The degradation pathways of N-chloro-α-amino acids have been studied computationally, revealing competitive pathways such as concerted Grob fragmentation and β-elimination. nih.gov The degradation of organic chloramines can lead to the formation of aldehydes, nitriles, and N-chloraldimines. acs.orgnih.gov

The following table outlines the formation and degradation of intermediates in the chlorination of valine, as an example.

| Intermediate | Formation Reaction | Degradation Products |

| N-monochlorovaline | Valine + Chlorine | Isobutyraldehyde, N,N-dichlorovaline |

| N,N-dichlorovaline | N-monochlorovaline + Chlorine | Isobutyronitrile, N-chloroisobutyraldimine |

Intermolecular Interactions and Chemical Transformations

The introduction of chlorine atoms onto the phenylalanine backbone, particularly on the aromatic ring, significantly influences its intermolecular interactions and subsequent chemical transformations. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the phenyl ring, affecting its participation in π-π stacking and other non-covalent interactions. rsc.org

Studies on halogenated Fmoc-phenylalanine derivatives have shown that the presence and position of a halogen substituent dramatically enhance self-assembly and hydrogelation properties. rsc.org This suggests that the chlorine atoms in H-Phe(3,4-DiCl)-OMe.HCl can mediate intermolecular associations, potentially leading to the formation of ordered supramolecular structures. The strength of these interactions is influenced by the degree of halogenation and the type of halogen. rsc.org

The chlorinated phenyl ring in H-Phe(3,4-DiCl)-OMe.HCl also influences its chemical reactivity. The chlorine atoms can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. The amino and methyl ester groups of the molecule are also sites for various chemical transformations. The amino group can be acylated or participate in peptide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Furthermore, the presence of chlorine atoms can impact the biological activity of phenylalanine derivatives. For instance, chlorinated phenylalanine derivatives have been investigated as enzyme inhibitors, where the chlorine atom alters the binding affinity and interaction profile with the enzyme's active site.

Reactivity in Aqueous and Organic Media

The reactivity of H-Phe(3,4-DiCl)-OMe.HCl, a dichlorinated phenylalanine derivative, is significantly influenced by the nature of the solvent system. In aqueous media, the presence of water molecules can lead to hydrolysis of the methyl ester group, yielding the corresponding carboxylic acid, H-Phe(3,4-DiCl)-OH. This reaction is typically slow at neutral pH but can be catalyzed by the presence of acids or bases. The high polarity of water effectively solvates the hydrochloride salt, leading to the dissociation of the ammonium (B1175870) and chloride ions.

In organic solvents, the reactivity of H-Phe(3,4-DiCl)-OMe.HCl is largely dependent on the solvent's polarity and its ability to participate in reactions. In aprotic, non-polar solvents, the compound exhibits limited solubility and reactivity. However, in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solubility is enhanced, facilitating its participation in various chemical transformations. These solvents can solvate the cation, potentially increasing the nucleophilicity of the amino group, making it more susceptible to reactions like acylation or alkylation.

The presence of the two chlorine atoms on the phenyl ring has a profound electronic effect on the molecule's reactivity. These electron-withdrawing groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, although the latter typically requires harsh reaction conditions. The chlorine atoms also increase the lipophilicity of the amino acid derivative, which can influence its partitioning between aqueous and organic phases and affect its interaction with other molecules in solution.

Interactive Data Table: Solubility of H-Phe(3,4-DiCl)-OMe.HCl in Various Solvents

| Solvent | Type | Polarity | Solubility |

| Water | Aqueous | High | Soluble (hydrolysis may occur) |

| Methanol (B129727) | Organic (Protic) | High | Soluble |

| Dichloromethane (DCM) | Organic (Aprotic) | Medium | Sparingly Soluble |

| Dimethylformamide (DMF) | Organic (Aprotic) | High | Soluble |

| Diethyl Ether | Organic (Aprotic) | Low | Insoluble |

pH-Dependent Reactivity Profiles

The reactivity of H-Phe(3,4-DiCl)-OMe.HCl is intricately linked to the pH of the solution, which governs the protonation state of its ionizable groups: the primary amino group and, following hydrolysis of the methyl ester, the carboxylic acid group.

At low pH values (typically below its pKa), the amino group is fully protonated as -NH3+, rendering it non-nucleophilic. In this state, the compound is less likely to participate in reactions that require a free amino group, such as peptide bond formation. The stability of the methyl ester is also enhanced under acidic conditions, as the rate of acid-catalyzed hydrolysis is generally slow.

As the pH increases towards the pKa of the amino group (typically around 9-10 for amino acid esters), the equilibrium shifts towards the deprotonated, free amino form (-NH2). This uncharged amino group is a potent nucleophile, readily participating in reactions with electrophiles. Consequently, the rate of reactions such as acylation or reaction with aldehydes and ketones increases significantly in this pH range.

Interactive Data Table: Predominant Species and Reactivity of H-Phe(3,4-DiCl)-OMe.HCl at Different pH Ranges

| pH Range | Predominant Species | Key Reactive Group | Primary Reactivity |

| Acidic (pH < 2) | R-NH3+ | -NH3+ (protonated) | Low nucleophilicity; stable ester |

| Near Neutral (pH ~7) | R-NH3+ | -NH3+ (protonated) | Moderate nucleophilicity (in equilibrium) |

| Alkaline (pH > 10) | R-NH2 | -NH2 (free amine) | High nucleophilicity; ester hydrolysis |

Applications in Peptide and Peptidomimetic Synthesis

Incorporation as Non-Canonical Amino Acid Building Blocks

The primary application of H-Phe(3,4-DiCl)-OMe.HCl is as a non-canonical amino acid, meaning it is not one of the 20 common amino acids found in nature. Its incorporation into a peptide chain can be achieved through various synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides. In this method, the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support. bachem.com The use of Fmoc-protected amino acids is a common strategy in SPPS. dovepress.com For the incorporation of 3,4-dichlorophenylalanine, its Fmoc-protected counterpart, Fmoc-L-3,4-dichlorophenylalanine, is utilized. publish.csiro.au This building block is compatible with standard Fmoc-based SPPS protocols, allowing for its efficient integration into a growing peptide chain. lookchem.comnih.gov

The general cycle of SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. bachem.com This process is repeated until the desired peptide sequence is synthesized. Microwave-assisted SPPS has been shown to be an efficient method for synthesizing peptides, including those containing modified amino acids, by reducing reaction times and improving purity. biorxiv.org

Table 1: Key Aspects of Incorporating 3,4-Dichlorophenylalanine in SPPS

| Feature | Description |

| Building Block | Fmoc-L-3,4-dichlorophenylalanine |

| Synthesis Strategy | Standard Fmoc-based solid-phase peptide synthesis (SPPS) |

| Coupling | The Fmoc-protected dichlorophenylalanine is coupled to the growing peptide chain on the solid support. |

| Deprotection | The Fmac protecting group is removed to allow for the addition of the next amino acid. |

| Cleavage | The completed peptide is cleaved from the solid support. |

This table summarizes the key steps and components for incorporating 3,4-Dichlorophenylalanine into peptides using Solid-Phase Peptide Synthesis (SPPS).

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis offers an alternative to SPPS, where the reactions are carried out in a homogenous solution. researchgate.net This method can be advantageous for large-scale synthesis and for certain complex peptides. The fundamental principles of protecting groups and peptide bond formation are similar to SPPS. researchgate.net

In solution-phase synthesis, coupling reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the formation of the peptide bond. sci-hub.se The synthesis involves the stepwise elongation of the peptide chain in solution, with purification after each step. researchgate.net While less common for the routine synthesis of long peptides compared to SPPS, solution-phase methods are valuable for preparing peptide fragments that can then be joined together. researchgate.net

Site-Specific Ribosomal Incorporation Approaches

A cutting-edge approach for incorporating non-canonical amino acids into proteins is through the manipulation of the cell's own protein synthesis machinery, the ribosome. researchgate.net This technique, known as genetic code expansion, allows for the site-specific insertion of an unnatural amino acid in response to a specific codon, such as a stop codon or a quadruplet codon. researchgate.netnih.gov

This process typically involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the non-canonical amino acid and attaches it to a corresponding engineered transfer RNA (tRNA). nih.gov This charged tRNA then delivers the non-canonical amino acid to the ribosome for incorporation into the growing polypeptide chain. researchgate.net While the direct ribosomal incorporation of H-Phe(3,4-DiCl)-OMe.HCl has not been extensively detailed, the successful incorporation of other non-canonical amino acids, including the structurally related L-3,4-dihydroxyphenylalanine (DOPA), demonstrates the feasibility of this approach. nih.govnih.gov The development of flexizymes, which are flexible tRNA acylation ribozymes, has further expanded the range of non-canonical amino acids that can be incorporated into proteins in vitro. rsc.org

Design of Modified Peptide Sequences for Enhanced Properties

The inclusion of 3,4-dichlorophenylalanine into peptide sequences is a deliberate strategy to enhance their properties. The chlorine atoms on the phenyl ring can significantly influence the peptide's behavior.

N-Terminal and C-Terminal Functionalization Strategies

The N-terminus (the end with a free amine group) and the C-terminus (the end with a free carboxyl group) of a peptide are key sites for modification. rsc.orgnih.gov Functionalization at these termini can introduce new properties or allow for the attachment of other molecules.

N-Terminal Functionalization: Selective modification of the N-terminal amine can be achieved through methods like reductive alkylation using aldehydes. rsc.org This strategy has been shown to be highly selective for the N-terminal α-amine over the ε-amine of lysine (B10760008) residues. rsc.org

C-Terminal Functionalization: The C-terminus can also be modified. One common strategy in SPPS is the use of specific linkers that allow for the release of the peptide as a C-terminal amide or other modified forms. nih.gov

The presence of the dichlorophenyl group can influence the reactivity and accessibility of the termini, which needs to be considered during the design of functionalization strategies.

Influence of Dichlorophenylalanine on Peptide Conformation and Assembly

The incorporation of halogenated amino acids like 3,4-dichlorophenylalanine can have a profound impact on the three-dimensional structure (conformation) and self-assembly of peptides. rsc.org The introduction of chlorine atoms increases the hydrophobicity and can lead to specific intermolecular interactions, such as halogen bonding. dovepress.com

Studies have shown that halogenation of phenylalanine residues can enhance the strength of stacking interactions between aromatic rings, which can lead to more rigid peptide-based hydrogels. rsc.org The position and type of halogen can be used to fine-tune the rheological properties of these materials. rsc.org The presence of 3,4-dichlorophenylalanine has been shown to be important for the interaction of some peptides with their biological targets, contributing to the stability of the peptide in hydrophobic pockets of proteins. nih.gov The chirality of the amino acids within a peptide also plays a crucial role in its self-assembly and biological activity. frontiersin.org

Development of Peptidomimetics Containing Halogenated Residues

The incorporation of halogenated amino acids into peptide sequences is a key strategy in the development of peptidomimetics—small molecule chains designed to mimic natural peptides. wikipedia.org This structural modification aims to enhance the parent peptide's molecular properties, such as biological activity and stability. wikipedia.org The introduction of halogen atoms, like chlorine, onto the side chains of amino acids can significantly alter the physicochemical and structural characteristics of the resulting polypeptides. nih.govmdpi.com These alterations are instrumental in rationally modifying features that influence the molecule's mode of action and pharmacological potential. nih.govmdpi.com

The use of halogenated residues, such as 3,4-dichlorophenylalanine, offers several advantages in peptidomimetic design. Halogenation can modulate ligand-receptor interactions due to the electron-withdrawing nature and steric effects of halogen atoms. encyclopedia.pub This modification can lead to improved binding affinity and enhanced biological activity. For instance, increasing the degree of halogenation has been shown to enhance the strength of stacking interactions between aromatic side chains, a crucial factor in the self-assembly and stability of peptide structures. rsc.org The introduction of unnatural amino acids like H-Phe(3,4-DiCl)-OH is a fundamental step in creating these modified peptides. unibo.it

Research has demonstrated the successful integration of 3,4-dichlorophenylalanine into various peptidomimetic structures to achieve specific therapeutic goals. These peptidomimetics often exhibit improved biological stability and higher selectivity for their targets compared to their non-halogenated counterparts. unibo.it

Research Findings on Peptidomimetics with 3,4-Dichlorophenylalanine

A notable application involves the synthesis of peptidomimetics targeting the α4β7 integrin, a receptor involved in inflammatory bowel disease. Researchers developed a library of cell-permeable peptidomimetics where 3,4-dichlorophenylalanine was incorporated. publish.csiro.au This substitution was part of a strategy to create potent inhibitors of the α4β7 integrin. publish.csiro.au

Another area of investigation is in the development of novel opioid agonist peptides. A patent application describes peptides containing 3,4-dichlorophenylalanine as part of their sequence, designed for potential therapeutic use. google.com The inclusion of such modified amino acids is a common strategy to overcome the limitations of natural peptides, such as poor stability and rapid degradation. unibo.it

The table below summarizes key research involving the incorporation of 3,4-dichlorophenylalanine into peptidomimetic structures.

| Research Area | Target | Example Peptide/Peptidomimetic Structure | Key Finding | Reference |

| Integrin Inhibition | α4β7 integrin | biotin-R8ERY* (Y* = 3,4-dichlorophenylalanine) | Synthesis of a library of cell-permeable peptidomimetics to inhibit α4β7 integrin. publish.csiro.au | publish.csiro.au |

| Opioid Agonists | Opioid receptors | H-DMT-a-G-Phe(3,4-diCl)-G-NH₂ | Design of opioid agonist peptides with modified amino acids for potential therapeutic applications. google.com | google.com |

| Antimicrobial Agents | Bacterial targets | Peptidomimetics based on the E. coli MreB inhibitor A22 | Incorporation of 3,4-dichlorophenylalanine led to the development of antimicrobial peptidomimetics. scispace.com | scispace.com |

The synthesis of these halogenated peptidomimetics typically employs methods like solid-phase peptide synthesis (SPPS) using standard Fmoc-chemistry, which allows for the precise incorporation of unnatural amino acids into a growing peptide chain. rsc.orgpublish.csiro.au The starting material for incorporating the 3,4-dichloro-L-phenylalanine residue can be either the protected amino acid, Fmoc-Phe(3,4-diCl)-OH, or the free amino acid H-Phe(3,4-diCl)-OH peptide.com, and its corresponding methyl ester hydrochloride salt, H-Phe(3,4-DiCl)-OMe.HCl. peptide.comchemscene.com

Computational studies have further elucidated the benefits of halogenation. Density functional theory calculations on phenylalanine dimers have shown that halogenation, particularly with heavier halogens like chlorine, strengthens the π–π stacking interactions. rsc.org This enhanced interaction is attributed to local secondary interactions between the halogen and aliphatic C–H bonds on the phenylalanine side chain, contributing to more stable and mechanically robust peptide-based materials like hydrogels. rsc.org

Enzyme Interaction Mechanisms and Structure Activity Relationships

Molecular Recognition and Binding Affinities

Molecular recognition is the process by which a molecule, such as H-Phe(3,4-DiCl)-OMe.HCl, binds to a specific site on a macromolecule like an enzyme. This binding is governed by the sum of various intermolecular interactions. The affinity of this binding is a measure of the strength of these interactions. Weak intermolecular forces, including hydrogen bonds and hydrophobic interactions, are crucial for stabilizing the ligand within the energetically-favored environment of the protein's binding site. nih.gov

Hydrogen bonds are critical for the specificity and stability of ligand-enzyme complexes. nih.govnih.gov In H-Phe(3,4-DiCl)-OMe.HCl, several functional groups can participate in hydrogen bonding networks within an enzyme's active site. acs.org The primary amine (-NH2) group is a potent hydrogen bond donor. The methyl ester group (-COOCH3) contains two oxygen atoms that can act as hydrogen bond acceptors. Specifically, the carbonyl oxygen (sp2 hybridized) is a well-known hydrogen bond acceptor, and the ester oxygen (sp3 hybridized) can also participate in such interactions, particularly in sterically favorable environments.

The formation of these hydrogen bonds with amino acid residues (such as aspartate, glutamate, serine, or threonine) or with backbone amide groups in the enzyme's binding pocket is a key determinant of the binding orientation and affinity. nih.gov The strength and geometry of these bonds are fundamental to molecular recognition. acs.org The presence of halogen atoms can also influence hydrogen bonding; the chlorine atoms can act as weak electron donors, potentially forming stabilizing interactions. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions of H-Phe(3,4-DiCl)-OMe.HCl

| Functional Group | Role in Hydrogen Bonding | Potential Interacting Partners in an Enzyme |

|---|---|---|

| Primary Amine (-NH3+) | Donor | Carbonyl oxygens of amino acid side chains (Asp, Glu) or protein backbone |

| Carbonyl Oxygen (=O) | Acceptor | Amide protons of amino acid side chains (Asn, Gln) or protein backbone; Hydroxyl groups (Ser, Thr, Tyr) |

This table is generated based on the general principles of hydrogen bonding for the functional groups present in the molecule.

Beyond hydrogen bonding, hydrophobic and electrostatic interactions are vital for the binding of H-Phe(3,4-DiCl)-OMe.HCl.

Hydrophobic Interactions: The 3,4-dichlorophenyl ring is the primary hydrophobic moiety of the molecule. This nonpolar ring tends to interact favorably with hydrophobic pockets in an enzyme's active site, which are typically lined with nonpolar amino acid residues like valine, leucine (B10760876), isoleucine, phenylalanine, and tryptophan. nih.gov These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant thermodynamic driving force for complex formation. nih.gov The presence of two chlorine atoms increases the hydrophobicity of the phenyl ring, which can enhance binding affinity if the target site has a complementary hydrophobic surface. researchgate.net

Analysis of Hydrogen Bonding Networks[31],

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For H-Phe(3,4-DiCl)-OMe.HCl, the halogen substituents and stereochemistry are critical features. mdpi.comnih.gov

Halogen atoms are not mere bulky, lipophilic substituents; they can engage in specific, stabilizing interactions. nih.gov The introduction of chlorine atoms onto the phenylalanine scaffold has several consequences for molecular interactions:

Steric and Hydrophobic Effects : The size of the halogen atom influences how the molecule fits into a binding pocket. researchgate.net Chlorine atoms increase the bulk and hydrophobicity compared to hydrogen, which can enhance binding to hydrophobic pockets. researchgate.net Studies on similar halogenated compounds have shown that binding affinity can increase with the atomic number of the halogen, suggesting that steric and hydrophobic effects play a key role. researchgate.net

Halogen Bonding : A halogen bond is a non-covalent interaction where a covalently bound halogen atom acts as an electrophilic species (Lewis acid), interacting with a Lewis base such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain. nih.govmdpi.com This interaction is directional and can significantly contribute to binding affinity and selectivity, comparable in strength to a classical hydrogen bond. nih.gov The electron-withdrawing nature of the phenyl ring enhances the ability of the chlorine atoms in H-Phe(3,4-DiCl)-OMe.HCl to participate in such bonds.

Table 2: Physicochemical Properties of Halogens Influencing Molecular Interactions

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| Atomic Radius (Å) | 0.64 | 0.99 | 1.14 | 1.33 |

| Electronegativity (Pauling Scale) | 4.0 | 3.0 | 2.8 | 2.5 |

| Hydrophobic Parameter (π) | 0.14 | 0.71 | 0.86 | 1.12 |

Source: Adapted from Molecules 2012, 17, 2009. researchgate.net This table illustrates how the properties of halogens, such as those in H-Phe(3,4-DiCl)-OMe.HCl, vary, which in turn affects their potential interactions within a biological system. researchgate.net

Enzymes are chiral macromolecules and, as such, often exhibit a high degree of stereoselectivity toward their substrates or inhibitors. mdpi.com The biological activity of amino acid derivatives is frequently dependent on their absolute configuration (L- or D-). nih.gov H-Phe(3,4-DiCl)-OMe.HCl is derived from L-phenylalanine, which is the naturally occurring enantiomer. chemscene.compeptide.com

For many enzymes that process amino acids, the L-configuration is a strict requirement for binding and catalysis, as the active site is precisely shaped to accommodate the specific three-dimensional arrangement of the substituents around the α-carbon. mdpi.com In some cases, while one stereoisomer binds effectively and elicits a biological response, its enantiomer may be completely inactive or bind with significantly lower affinity. mdpi.comnih.gov Molecular modeling studies on related compounds have shown that stereochemistry can dictate the orientation of key functional groups within the binding site, affecting the efficiency of crucial interactions like hydrogen bonding and hydrophobic contacts. mdpi.com

Influence of Halogen Substituents on Molecular Interactions[20],

Enzymatic Biotransformations and Modifications Involving Halogenated Amino Acids

Nature has evolved a diverse array of enzymes capable of both installing and removing halogen atoms from organic molecules. acs.org Halogenated amino acids like 3,4-dichlorophenylalanine can be substrates for various enzymatic transformations.

Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) have been shown to catalyze the conversion of substituted phenylalanine analogues. frontiersin.org These enzymes often show a preference for substrates with electron-withdrawing groups, such as halogens, on the aromatic ring. frontiersin.org Furthermore, halogenated aromatic amino acids can be synthesized enzymatically. For example, metabolic engineering has been used to produce 7-chloro-L-tryptophan by expressing FAD-dependent halogenase and flavin reductase enzymes in a host organism. mdpi.com

Additionally, dehalogenating enzymes exist that can remove halogen atoms from man-made organohalogens. acs.org These biocatalysts employ various chemical strategies, including oxidation, reduction, and substitution, to cleave the carbon-halogen bond. acs.orgnih.gov Therefore, it is conceivable that H-Phe(3,4-DiCl)-OMe.HCl could be metabolized by specific dehalogenases or other promiscuous enzymes within a biological system. The ester moiety is also susceptible to enzymatic hydrolysis by esterases, which would yield the corresponding carboxylic acid, H-Phe(3,4-DiCl)-OH.

Enzyme-Mediated Halogenation Processes and Substrate Specificity

The enzymatic installation of halogen atoms onto aromatic substrates is primarily carried out by a class of enzymes known as halogenases. acs.org These biocatalysts offer a green alternative to chemical halogenation methods and are noted for their high regioselectivity. mdpi.comacs.org

Flavin-dependent halogenases (FDHs) are the most studied type for this purpose. acs.orgasm.org The general mechanism involves the enzyme using a reduced flavin cofactor (FADH2) and molecular oxygen to generate a C4a-hydroperoxyflavin species. mdpi.com This intermediate reacts with a halide ion (e.g., Cl⁻) to produce hypohalous acid (e.g., HOCl), which is then channeled through the enzyme to the active site. acs.orgchemrxiv.org A conserved lysine (B10760008) residue in the active site is believed to interact with the HOCl, facilitating a regioselective electrophilic aromatic substitution on the bound substrate. chemrxiv.orgmdpi.com

The substrate specificity of halogenases is a critical factor. While many FDHs are known to halogenate tryptophan, their activity on phenylalanine is less common, underscoring the high selectivity of these enzymes. asm.orgmdpi.com However, the substrate scope of FDHs is not absolute and can be promiscuous or engineered. mdpi.commdpi.com For example, the tryptophan 6-halogenase Thal and 7-halogenase RebH have been shown to accept non-indolic substrates. mdpi.com The ability of phenylalanine ammonia lyases (PALs) to accept substrates with electron-withdrawing groups like halogens further indicates that enzymes can be adapted to recognize and process halogenated compounds. frontiersin.org

The structure of the enzyme's active site dictates this specificity. In unspecific peroxygenases (UPOs), which possess haloperoxidase-like activity, phenylalanine residues within the substrate access channel can modulate the channel's flexibility and shape. nih.govmdpi.com Mutating these bulky residues can alter the enzyme's affinity for different substrates. nih.govmdpi.com Similarly, in FDHs, mutating residues in the substrate binding pocket can change the regioselectivity of halogenation by allowing the substrate to adopt different orientations. mdpi.com This demonstrates that the enzyme's structure directly controls where the halogen is placed on the aromatic ring.

| Enzyme Family | Mechanism/Key Feature | Substrate Preference | Relevance to H-Phe(3,4-DiCl)-OMe.HCl |

|---|---|---|---|

| Flavin-Dependent Halogenases (FDHs) | Generate HOCl internally for electrophilic aromatic substitution. acs.org | Typically electron-rich aromatics like tryptophan and phenols. asm.orgmdpi.com Phenylalanine is not a typical substrate for many FDHs. asm.org | Enzymatic synthesis would require an FDH with natural or engineered promiscuity to accept a phenylalanine-based substrate. |

| Unspecific Peroxygenases (UPOs) | Heme-thiolate enzymes with haloperoxidase-like activity. nih.govmdpi.com | Broad substrate range including various aromatic and aliphatic compounds. mdpi.com | The active site channel, sometimes lined with phenylalanine residues, controls substrate access and specificity. nih.gov |

| Phenylalanine Ammonia Lyases (PALs) | Catalyze amination of cinnamic acids. frontiersin.org | Accepts cinnamic acids with electron-withdrawing substituents, including halogens. frontiersin.org | Demonstrates that enzymes can specifically recognize and bind dichlorinated phenyl rings for synthetic purposes. |

Q & A

Q. What are the validated synthetic routes for H-Phe(3,4-DiCl)-OMe·HCl, and how can purity (>98%) be ensured during synthesis?

Methodological Answer: The synthesis typically involves chlorination of L-phenylalanine derivatives at the 3,4-positions, followed by esterification and HCl salt formation. Key steps include:

- Use of Boc-protected intermediates to prevent side reactions (e.g., Boc-Phe(3,4-DiCl)-OH, as referenced in similar syntheses ).

- Coupling agents like DCC/HOBt for esterification, with rigorous purification via recrystallization or column chromatography .

- Quality control (QC) via HPLC (≥98% purity threshold) and mass spectrometry (MS) to confirm molecular weight (284.57 g/mol) and structural integrity .

Q. How should researchers characterize the solubility and stability of H-Phe(3,4-DiCl)-OMe·HCl under experimental conditions?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (e.g., DMSO) at 10 mM, with heating to 37°C and sonication to enhance dissolution .

- Stability: Conduct accelerated degradation studies by storing aliquots at -20°C and -80°C, monitoring via HPLC over 1–6 months for decomposition products (e.g., free acid or ester hydrolysis) .

Q. What are the critical parameters for preparing stock solutions to avoid batch variability in assays?

Methodological Answer:

- Use anhydrous DMSO for initial stock solutions (10 mM) to prevent hydrolysis.

- Aliquot immediately to minimize freeze-thaw cycles, which degrade ester groups .

- Validate concentration spectrophotometrically (UV absorbance at 280 nm, adjusted for chlorine substituent interference) .

Advanced Research Questions

Q. How can reaction mechanisms involving H-Phe(3,4-DiCl)-OMe·HCl be analyzed when unexpected byproducts arise?

Methodological Answer:

Q. What strategies resolve contradictions in chiral purity data for H-Phe(3,4-DiCl)-OMe·HCl?

Methodological Answer:

Q. How can computational modeling optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Q. What analytical methods detect and quantify degradation products during long-term stability studies?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) coupled with NMR to identify chlorinated degradation byproducts (e.g., dichlorophenol derivatives) .

- Quantify hydrolyzed free acid (H-Phe(3,4-DiCl)-OH) via calibration curves using certified reference materials .

Experimental Design Considerations

Q. How should researchers design dose-response studies using H-Phe(3,4-DiCl)-OMe·HCl in animal models?

Methodological Answer:

Q. What controls are essential when studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.